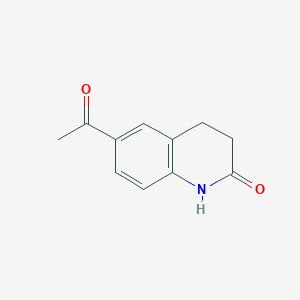

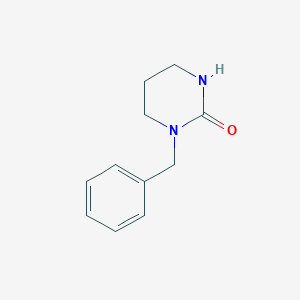

![molecular formula C7H10O3 B1282408 Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 365996-95-8](/img/structure/B1282408.png)

Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

Descripción general

Descripción

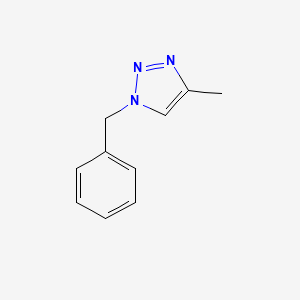

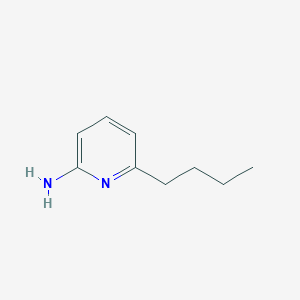

Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a compound that belongs to the class of bicyclic structures, which are of significant interest in medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. The structure of such compounds typically includes a three-membered ring fused to a larger ring, which can impart conformational rigidity and influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of bicyclic scaffolds in generating compounds with potential antimalarial activities . Additionally, the synthesis of the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold was achieved through a Mitsunobu reaction, which is a key step in the synthesis of conformationally locked carbocyclic nucleosides . These studies highlight the synthetic routes available for constructing bicyclic compounds similar to this compound.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial in determining their chemical and biological properties. A study on 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH) revealed the equilibrium geometry of the molecule's boat conformation using gas-phase electron diffraction (GED) combined with spectroscopic data and quantum chemical calculations . This detailed analysis provides insights into the bond lengths and angles that are critical for the stability and reactivity of the bicyclic system, which can be extrapolated to understand the structure of this compound.

Chemical Reactions Analysis

Bicyclic compounds like this compound can undergo various chemical reactions due to their strained ring systems and reactive functional groups. For example, the synthesis of 2-methoxy-4-oxo-3-oxa-bicyclo[3.1.0]hexane-6,6-dicarboxylate involved Michael addition and internal nucleophilic substitution reactions . These reactions are indicative of the reactivity patterns that could be expected for this compound, such as ring-opening reactions or functional group transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. While specific data on this compound is not provided, related studies on conformationally restricted analogues and their synthesis provide a basis for understanding the properties of such compounds. For instance, the synthesis of enantiomerically pure bicyclo[6.1.0]nonane-9-carboxylic acids demonstrates the importance of stereochemistry in the physical properties and reactivity of bicyclic compounds . Additionally, the electrochemical behavior of a methionine analogue with a bicyclic structure provides insights into the redox properties that could be relevant for this compound .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate and its derivatives have been explored in various synthesis processes and evaluated for their biological activities. One study reports on the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their antimalarial activities. These derivatives have shown potential in vitro activity against P. falciparum and antimycobacterium properties (Nongpanga et al., 2003).

Chemical Reactions and Transformations

The compound has been a subject in studies focusing on chemical reactions and transformations. For example, it has been used in reactions with iodinating agents, leading to the production of various isomers (Molchanov et al., 2003). Additionally, it plays a key role in the synthesis of conformationally locked carbocyclic nucleosides, which are significant in the field of nucleoside research (Aubin et al., 2006).

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been utilized in the synthesis of thromboxane receptor antagonists. These antagonists have shown inhibitory effects on platelet aggregation, a critical factor in cardiovascular diseases (Kamata et al., 1990).

Organic Synthesis Applications

Its application extends to organic synthesis, where it is used in Lewis acid-catalyzed reactions for constructing derivatives with potential pharmaceutical relevance (Shao & Shi, 2010). Moreover, the compound is instrumental in enantioselective syntheses, such as the creation of bicyclo[6.1.0]nonane-9-carboxylic acids (Fillion & Beingessner, 2003).

Thermochemical Studies

Thermochemical studies involving this compound derivatives have been conducted to understand their properties, such as enthalpy of formation, entropy, and heat capacity (Bozzelli & Rajasekaran, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWDWFRQNVCVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524739 | |

| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365996-95-8 | |

| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

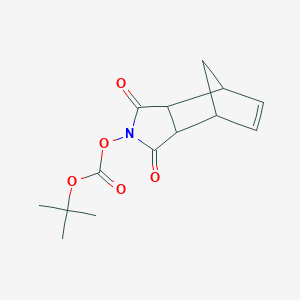

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)